4-((4-Fluorophenyl)thio)piperidine hydrochloride
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Overview
Description
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-((4-Fluorophenyl)thio)piperidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a solid substance . It has a molecular weight of 247.76 .Scientific Research Applications
1. Synthesis of Paroxetine
- Application Summary: The compound is used as an intermediate in the synthesis of paroxetine, a widely used antidepressant. Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
2. Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines
- Application Summary: The compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
3. Pharmaceutical Intermediate
- Application Summary: This compound is used as a pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical products .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable pharmaceutical intermediate .
4. Synthesis of Paroxetine
- Application Summary: This compound is used in the synthesis of paroxetine, a widely used antidepressant . Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
5. Chemical Intermediate
- Application Summary: This compound is often used as a chemical intermediate in various chemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The compound is an important and valuable chemical intermediate .
6. Process for the Synthesis of 4-(4’-Fluorophenyl)-Piperidines
- Application Summary: This compound is used in a process for the synthesis of 4-(4’-fluorophenyl)-piperidines . An especially important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
- Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
- Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source
|
Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)thio)piperidine hydrochloride | |
CAS RN |
101798-76-9 |
Source
|
Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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